molecular formula C10H12O6 B12650451 2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester CAS No. 43136-00-1

2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester

Cat. No.: B12650451
CAS No.: 43136-00-1
M. Wt: 228.20 g/mol
InChI Key: MLVSWIXRZNPEKF-OWOJBTEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester typically involves the esterification of fumaric acid with oxiranylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the oxiranylmethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the substituent introduced during the reaction.

Scientific Research Applications

2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is used in the production of resins, coatings, and adhesives due to its reactive ester groups.

Mechanism of Action

The mechanism of action of 2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester involves its interaction with various molecular targets. The oxiranylmethyl groups can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
  • 2-Butenedioic acid (E)-, bis(2-methylpropyl) ester
  • Maleic acid esters

Uniqueness

2-Butenedioic acid (2E)-, bis(oxiranylmethyl) ester is unique due to the presence of oxiranylmethyl groups, which impart distinct chemical reactivity and potential biological activities compared to other esters of 2-butenedioic acid. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

43136-00-1

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

bis(oxiran-2-ylmethyl) (E)-but-2-enedioate

InChI

InChI=1S/C10H12O6/c11-9(15-5-7-3-13-7)1-2-10(12)16-6-8-4-14-8/h1-2,7-8H,3-6H2/b2-1+

InChI Key

MLVSWIXRZNPEKF-OWOJBTEDSA-N

Isomeric SMILES

C1C(O1)COC(=O)/C=C/C(=O)OCC2CO2

Canonical SMILES

C1C(O1)COC(=O)C=CC(=O)OCC2CO2

Origin of Product

United States

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